PYRILAMINE MALEATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrilamine Maleate can be synthesized through a series of chemical reactions involving the condensation of 2-dimethylaminoethylamine with 4-methoxybenzyl chloride, followed by the reaction with pyridine-2-carboxaldehyde. The resulting product is then treated with maleic acid to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Pyrilamine Maleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of this compound .
Scientific Research Applications
Pyrilamine Maleate has a wide range of scientific research applications:
Biology: Employed in studies involving histamine receptors and their role in allergic reactions.
Medicine: Investigated for its potential use in treating various allergic conditions and as a sedative in over-the-counter sleep aids
Industry: Utilized in the formulation of pharmaceutical products for allergy relief and cold symptoms.
Mechanism of Action
Pyrilamine Maleate exerts its effects by blocking the histamine H1 receptors, preventing histamine from binding and triggering allergic responses. This competitive inhibition reduces symptoms such as itching, swelling, and redness . Additionally, this compound has mild anticholinergic properties, contributing to its sedative effects .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with sedative properties but less selective for the H1 receptor compared to Pyrilamine Maleate.
Chloropyramine: Similar in structure but contains a chlorine atom instead of a methoxy group, leading to different pharmacological properties.
Uniqueness
This compound is unique due to its high selectivity for the histamine H1 receptor and its ability to rapidly permeate the brain, making it effective for both allergy relief and as a sedative .
Properties
IUPAC Name |
but-2-enedioic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O.C4H4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;5-3(6)1-2-4(7)8/h4-11H,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYWFNAQESKDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.